molecular formula C16H28ClN5OS B6693484 N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]pyrrolidine-2-carboxamide;hydrochloride

N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B6693484
M. Wt: 373.9 g/mol
InChI Key: YNJFSBHWBYTCBZ-UHFFFAOYSA-N
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Description

N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]pyrrolidine-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a pyrrolidine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]pyrrolidine-2-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-triazole ring.

    Introduction of the Cyclopentyl and Methylsulfanyl Groups: These groups are introduced through substitution reactions, often using reagents like cyclopentyl bromide and methylthiol.

    Attachment of the Propyl Chain: The propyl chain is attached to the triazole ring via alkylation reactions.

    Formation of the Pyrrolidine Ring: This involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Coupling of the Carboxamide Group: The final step involves coupling the pyrrolidine ring with a carboxamide group under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]pyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, though this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl and propyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic

Properties

IUPAC Name

N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5OS.ClH/c1-23-16-20-19-14(21(16)12-6-2-3-7-12)9-5-11-18-15(22)13-8-4-10-17-13;/h12-13,17H,2-11H2,1H3,(H,18,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJFSBHWBYTCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2CCCC2)CCCNC(=O)C3CCCN3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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